Cycloviolacin O23
Description
Overview of Ribosomally Synthesized and Post-Translationally Modified Peptides (RiPPs)
Ribosomally synthesized and post-translationally modified peptides (RiPPs) represent a major class of natural products. researchgate.netasm.org Unlike non-ribosomal peptides, RiPPs are produced from a genetically encoded precursor peptide that is synthesized by the ribosome. researchgate.netasm.org This precursor peptide subsequently undergoes extensive enzymatic modifications, known as post-translational modifications (PTMs), to yield the final, biologically active molecule. mdpi.com These modifications can include cyclization, the formation of disulfide bonds, methylation, and other chemical alterations that contribute to the vast structural and functional diversity of RiPPs. mdpi.com This biosynthetic pathway allows for the creation of complex and stable peptide structures that would be difficult to achieve through direct ribosomal synthesis alone. nih.gov RiPPs are found in all domains of life and exhibit a wide array of biological activities. researchgate.net
The Cyclotide Family: Structural and Functional Diversity
Cyclotides are a prominent family of RiPPs found in various plant families, including the Violaceae (violet family), Rubiaceae (coffee family), and Cucurbitaceae (cucumber family). sb-peptide.com They are characterized by their unique head-to-tail cyclized peptide backbone and a knotted arrangement of three disulfide bonds. sb-peptide.com This interlocking structure, known as the cyclic cystine knot (CCK) motif, confers exceptional stability to cyclotides, making them highly resistant to thermal, chemical, and enzymatic degradation. sb-peptide.com
Typically composed of 28 to 37 amino acids, the cyclotide structure can be conceptually divided into six backbone loops separated by the six conserved cysteine residues that form the cystine knot. The remarkable stability of the CCK framework allows for significant sequence variation within these loops, leading to a vast natural library of cyclotides with diverse biological activities. sb-peptide.com These activities include antimicrobial, insecticidal, anti-HIV, and antitumor properties, suggesting that their natural role is primarily in plant defense. sb-peptide.com
Position of Cycloviolacin O23 within the Cyclotide Classifications
The cyclotide family is broadly classified into two main subfamilies: the Möbius and the bracelet subfamilies. This classification is based on the presence or absence of a cis-proline residue in loop 5 of the peptide backbone. The presence of this cis-proline induces a 180° twist in the backbone, giving the Möbius cyclotides their characteristic topology. The prototypic cyclotide, Kalata B1, is a well-studied example of a Möbius cyclotide. Bracelet cyclotides, on the other hand, lack this proline-induced twist and generally have a more planar backbone structure.
Recent research has identified "this compound-like peptides" in cell cultures of Oldenlandia umbellata, a plant from the Rubiaceae family. While detailed structural analysis of isolated this compound is still emerging, computational predictions based on these findings suggest it possesses antimicrobial properties. Further predictions indicate potential antiviral and anticancer activities for this compound-like peptides. Based on the analysis of related cycloviolacins, it is likely that this compound belongs to the bracelet subfamily, a group that also includes the well-characterized Cycloviolacin O2. However, definitive classification awaits experimental structural determination.
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
GLPTCGETCFGGTCNTPGCTCDSSWPICTHN |
Origin of Product |
United States |
Natural Occurrence and Production Methodologies
Enhanced Production through Biotechnological Approaches
Recombinant Expression Systems
While recombinant expression is a widely utilized technique for the production of various cyclotides, specific scientific literature detailing the successful recombinant expression of Cycloviolacin O23 is not currently available.
The production of other cyclotides, such as kalata B1 and MCoTI-I, has been achieved in a variety of recombinant systems, demonstrating the general feasibility of this approach for this class of peptides. nih.govnih.govnih.govuq.edu.au These systems include:
Bacterial Systems: Escherichia coli has been engineered to produce cyclotides, often utilizing intein-mediated protein splicing to achieve the characteristic cyclic backbone. nih.govtandfonline.comresearchgate.net
Yeast Systems: Both Saccharomyces cerevisiae and Pichia pastoris have been successfully used as expression hosts for folded, bioactive cyclotides. nih.govuq.edu.aunih.govresearchgate.netspringernature.com These eukaryotic systems can be advantageous for the correct folding and disulfide bond formation required for cyclotide stability and activity.
Plant-Based Systems: Transient expression in plants like Nicotiana benthamiana has been employed for the production of cyclotides, offering a system that more closely mimics the natural biosynthetic environment. nih.govacs.org
These established methods for other cyclotides provide a potential roadmap for the future development of recombinant expression systems for this compound. However, at present, there are no published studies that have specifically applied these techniques to produce this compound.
Molecular Architecture and Conformational Dynamics
Cyclic Cystine Knot (CCK) Motif: Topological Features and Stability Implications
The defining structural framework of all cyclotides, including Cycloviolacin O23, is the cyclic cystine knot (CCK). uq.edu.auportlandpress.com This motif is a combination of a circular peptide backbone and an embedded, knotted core of three disulfide bonds. nih.govportlandpress.com The CCK is primarily responsible for the extraordinary stability of the molecule, allowing it to maintain its structural integrity and biological activity even under harsh conditions that would denature typical linear peptides. portlandpress.comnih.govmdpi.com The structural rigidity provided by the CCK motif is considered more crucial for the molecule's stability than the cyclic backbone alone. mdpi.comnih.gov
The cystine knot in this compound is formed by its six conserved cysteine (Cys) residues, which create three interlocking disulfide bonds. nih.govresearchgate.net The standard connectivity for cyclotides is Cys I-IV, Cys II-V, and Cys III-VI. researchgate.netplos.org This specific arrangement creates a unique topology where a macrocyclic ring, formed by two of the disulfide bonds (I-IV, II-V) and the connecting segments of the peptide backbone, is threaded by the third disulfide bond (III-VI). nih.govnih.gov This intricate, interwoven network severely restricts the conformational freedom of the peptide, locking it into a highly stable, compact fold. nih.govresearchgate.net
| Disulfide Bond | Connecting Cysteines | Topological Role |
|---|---|---|
| 1 | Cys I ↔ Cys IV | Forms the embedded macrocyclic ring with backbone segments. nih.gov |
| 2 | Cys II ↔ Cys V | |
| 3 | Cys III ↔ Cys VI | Threads through the ring, creating the "knot". nih.gov |
In addition to the knotted disulfide core, the peptide backbone of this compound is head-to-tail cyclized, meaning there are no free N- or C-termini. uq.edu.aursc.org This circular topology further enhances the molecule's stability by protecting it from exopeptidases, enzymes that degrade proteins by attacking their ends. portlandpress.com The backbone itself is organized into six loops, defined as the segments between the conserved cysteine residues. researchgate.netplos.org Loops 1 and 4 are structurally constrained as they form part of the cystine knot, while loops 2, 3, 5, and 6 exhibit greater sequence variability, which accounts for the diverse biological activities observed across the cyclotide family. portlandpress.comnih.gov
Structural Homology and Divergence within Cycloviolacin Subgroups
Cyclotides are broadly classified into two main subfamilies: "bracelet" and "Möbius". rsc.orgresearchgate.net This classification is based on a key conformational difference. Möbius cyclotides possess a cis-proline residue in loop 5, which induces a 180° twist in the backbone, whereas bracelet cyclotides lack this feature and have a more planar, circular structure. rsc.orgportlandpress.comresearchgate.net
This compound, like other members of the cycloviolacin group such as Cycloviolacin O2, is classified as a bracelet cyclotide. mdpi.complos.org While sharing the core CCK framework, significant divergence exists even within this subgroup. For instance, studies comparing various cyclotides have noted significant differences in the amino acid composition between peptides like varvA (a Möbius type) and this compound. researchgate.netresearchgate.net Even among bracelet cyclotides, sequence variations in the loops can lead to distinct properties. A comparison of the closely related Cycloviolacin O2 and a cyclotide known as vigno 10 showed that differences in loop 3 and loop 6 residues resulted in different folding efficiencies and slight structural distortions. researchgate.net Similarly, Cycloviolacin O25 is noted to be substantially different from other cycloviolacins from V. odorata, featuring three phenylalanine residues that are solvent-exposed. portlandpress.com This natural diversity within the loops, built upon a conserved structural scaffold, allows for a wide range of functional adaptations.
| Feature | Bracelet Subfamily | Möbius Subfamily |
|---|---|---|
| Key Structural Element | Absence of a twist in the backbone | cis-Proline in loop 5 induces a backbone twist. rsc.org |
| Overall Shape | Planar, circular "bracelet" shape | Twisted "Möbius strip" topology. researchgate.net |
| Example Compound(s) | This compound, Cycloviolacin O2, Cycloviolacin O1 | Kalata B1, Varv A |
Computational Modeling and Simulation of this compound Structure
As direct experimental determination of the 3D structure for every identified cyclotide is not always feasible, computational methods are frequently employed. Homology modeling is a common approach where the structure of an unknown cyclotide, such as this compound, is predicted based on the known, high-resolution structure of a close homolog, like Cycloviolacin O1 or O2. nih.govsemanticscholar.orgresearchgate.net This process involves aligning the target sequence with a template structure and using programs to generate a 3D model. nih.govresearchgate.net
Such models are crucial for predicting molecular properties and guiding further research. For example, computational docking studies have been performed to predict the binding affinity of various cyclotides, including this compound, to protein targets. In one study targeting the PorB Porin protein from Neisseria gonorrhoeae, this compound was shown to have a strong predicted binding affinity, with a docking score of -260.86. nih.gov Other computational approaches have used molecular dynamics simulations to study how cyclotides like Cycloviolacin O2 interact with lipid membranes, revealing that charged and hydrophobic residues drive the binding and insertion process. acs.org These in silico methods provide valuable insights into the structure-function relationships of this compound and its potential interactions at a molecular level. researchgate.netnih.gov
| Cyclotide | Docking Score |
|---|---|
| Cycloviolacin O13 | -251.97 |
| This compound | -260.86 |
| Cycloviolacin O25 | -266.90 |
| Vibe 12 | -265.07 |
| Vibe 21 | -262.69 |
Mechanisms of Biological Activity at the Cellular and Molecular Level
Predicted and Investigated Bioactivities of Cycloviolacin O23-like Peptides
This compound-like peptides have been the subject of various studies to elucidate their therapeutic potential. These investigations have revealed a broad spectrum of bioactivities, highlighting their possible applications in medicine.
Antimicrobial Activity against Bacterial Pathogens
Table 1: Antimicrobial Activity of Cycloviolacin O2
| Bacterial Strain | Activity | Reference |
| Salmonella enterica serovar Typhimurium LT2 | High | oup.comnih.gov |
| Escherichia coli | High (MIC of 2.2µM) | nih.govsb-peptide.com |
| Klebsiella pneumoniae (MDR strain) | High | oup.com |
| Pseudomonas aeruginosa | High | oup.comnih.gov |
| Staphylococcus aureus | Low | oup.comxiahepublishing.com |
| Acinetobacter baumannii | Inhibitory (MIC of 4.2 μM) | researchgate.net |
| Bacillus subtilis | Inhibitory (MIC of 2.1 μM) | researchgate.net |
Antiviral Effects, including HIV-1 Targets
The antiviral potential of this compound-like peptides has also been a focus of research, with particular attention to their effects on the Human Immunodeficiency Virus (HIV-1). researchgate.netresearchgate.net Cycloviolacin O2 has been shown to kill productively infected cells and disrupt the integrity of the HIV-1 lipid envelope. nih.gov This membrane-disrupting capability allows it to potentiate the effects of antiretroviral drugs, such as the HIV-1 protease inhibitor nelfinavir. dntb.gov.ua The mechanism is linked to the peptide's affinity for specific lipids, such as phosphatidylethanolamine (B1630911) (PE), which are present in the membranes of both HIV-infected cells and the viral envelope. nih.gov By creating pores in these membranes, cycloviolacin O2 can enhance the efficacy of other antiviral agents. frontiersin.org
Anticancer Potential through Cellular Modulation
This compound-like peptides are predicted to have anticancer properties. researchgate.netx-mol.netresearchgate.net The closely related cycloviolacin O2 has demonstrated potent cytotoxic activity against a variety of human tumor cell lines, including drug-resistant strains. sb-peptide.comresearchgate.net Its mechanism of action involves the permeabilization of cancer cell membranes, leading to cell death. sb-peptide.comresearchgate.netnih.gov Studies on human lymphoma and breast cancer cell lines have shown that cycloviolacin O2 can cause rapid membrane disintegration. sb-peptide.comnih.gov Interestingly, it appears to exhibit some selectivity for tumor cells over normal cells. sb-peptide.com For instance, it did not cause significant membrane disruption in primary human brain endothelial cells, suggesting a degree of specificity towards the membranes of highly proliferating tumor cells. sb-peptide.comgoldaruco.com This selectivity is thought to be related to differences in membrane composition between cancerous and normal cells. researchgate.net
Table 2: Investigated Anticancer Effects of Cycloviolacin O2
| Cell Line | Effect | Reference |
| Human lymphoma cell line U-937 GTB | Disintegrated cell membranes within 5 minutes | sb-peptide.comnih.gov |
| Breast cancer line MCF-7 | Cytotoxic and chemosensitizing effects | sb-peptide.comgoldaruco.com |
| Drug-resistant breast cancer subline MCF-7/ADR | Cytotoxic and chemosensitizing effects | sb-peptide.comgoldaruco.com |
| Primary human brain endothelial cells | No significant membrane disruption | sb-peptide.comgoldaruco.com |
Elucidation of Membrane-Disrupting Mechanisms
The biological activities of this compound and related cyclotides are fundamentally linked to their ability to interact with and disrupt cellular membranes. This process is governed by the peptide's structure and the composition of the target membrane.
Interaction with Lipid Bilayers and Membrane Permeabilization
The primary mechanism of action for cycloviolacin O2 is the disruption of lipid membranes. sb-peptide.comnih.gov This process is initiated by the binding of the cyclotide to the cell membrane, followed by the formation of pores or channels that lead to the leakage of cellular contents and ultimately cell death. sb-peptide.comresearchgate.net The amphipathic nature of cyclotides, with distinct hydrophobic and hydrophilic regions, is crucial for this activity. oup.comxiahepublishing.com The hydrophobic patch on the surface of the molecule is thought to insert into the lipid bilayer, while the charged residues interact with the membrane surface. oup.comacs.org This insertion disrupts the integrity of the membrane, leading to permeabilization. nih.gov A conserved glutamic acid residue plays a key structural role in stabilizing the peptide's structure, which is necessary for efficient aggregation within the membrane. nih.govrcsb.org
Insecticidal and Anti-Nematode Actions in Plant Defense Models:While listed as "insecticidal" and "nematicidal," there is no available research on its effects on pest ingestion, digestive system integrity, or its deterrent activities.
In contrast, a closely related compound, Cycloviolacin O2 , is extensively studied, with a wealth of information available on its mechanisms of action, including membrane permeabilization, apoptosis induction, and chemosensitizing effects, which would be suitable for the requested detailed article structure.
Should you be interested, an article on Cycloviolacin O2 could be generated to meet your specified formatting and content depth requirements.
Structure Activity Relationship Sar and Molecular Engineering of Cycloviolacin O23
Chemical Synthesis Methodologies for Cycloviolacin O23 Analogues
Native Chemical Ligation and Oxidative Folding Strategies
The synthesis and folding of bracelet cyclotides like this compound are complex processes that are crucial for obtaining the correctly folded, biologically active peptide. While specific detailed studies on the chemical synthesis of this compound are limited, the strategies developed for the closely related and extensively studied bracelet cyclotide, Cycloviolacin O2, provide a clear blueprint for its production. nih.govthieme-connect.com These methods involve the assembly of the linear peptide chain followed by cyclization and the guided formation of the characteristic cystine knot structure. nih.govthieme-connect.com
Native Chemical Ligation (NCL)
Native Chemical Ligation (NCL) is a key technique used to synthesize the circular backbone of cyclotides. nih.govthieme-connect.com This method allows for the joining of two unprotected peptide segments, one with a C-terminal thioester and the other with an N-terminal cysteine residue. In the context of producing a single cyclotide molecule, this process is performed intramolecularly.
The general workflow for synthesizing a bracelet cyclotide using NCL is as follows:
Solid-Phase Peptide Synthesis (SPPS): The linear precursor of the cyclotide is assembled on a solid support, typically using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. nih.govthieme-connect.com
Thioester Formation: A C-terminal thioester is generated on the fully assembled, protected peptide. This is a critical step for the subsequent ligation reaction. nih.gov
Cleavage and Deprotection: The linear peptide thioester is cleaved from the solid-phase resin and its side-chain protecting groups are removed.
Intramolecular Ligation: The purified linear peptide thioester is placed in a dilute aqueous solution, which favors intramolecular reaction over intermolecular polymerization. The N-terminal cysteine of the peptide attacks the C-terminal thioester, leading to a thioester-linked intermediate. This is followed by a spontaneous S-to-N acyl shift, which forms a native peptide bond and thus a cyclized peptide backbone. nih.gov This "thia-zip" cyclization is a cornerstone of synthetic cyclotide production. nih.gov
This strategy was successfully used to generate the linear, cyclized chain of Cycloviolacin O2, a prerequisite for the subsequent folding step. nih.govthieme-connect.com
Oxidative Folding Strategies
The oxidative folding step is arguably the most critical and challenging part of cyclotide synthesis. It involves the formation of the three correct disulfide bonds that define the cystine knot motif (CysI-CysIV, CysII-CysV, CysIII-CysVI). researchgate.netuq.edu.au For a long time, the direct oxidative folding of bracelet cyclotides was considered difficult, often resulting in aggregation and misfolded products. nih.govthieme-connect.com
However, research on Cycloviolacin O2 led to the development of a successful single-step oxidative folding strategy. nih.gov This breakthrough provided an efficient pathway to produce the most potent and diverse subfamily of cyclotides. nih.govthieme-connect.com
Folding Pathway and Conditions:
The folding of bracelet cyclotides like Cycloviolacin O2 has been found to proceed through a distinct pathway compared to Möbius cyclotides. researchgate.net The process is heavily influenced by factors such as redox reagents, temperature, and solvents. researchgate.net
Folding Intermediates: The folding pathway for Cycloviolacin O2 is characterized by the presence of fully oxidized, non-native intermediates. nih.govthieme-connect.com These intermediates, which contain three disulfide bonds in an incorrect arrangement, slowly convert to the native, correctly folded peptide. nih.govresearchgate.net This is in contrast to the folding of Möbius cyclotides like kalata B1, which often proceeds through a dominant two-disulfide intermediate. researchgate.net
Redox Environment: The folding rate and the final yield of the native cyclotide are significantly enhanced by high concentrations of oxidized glutathione (B108866) (GSSG). researchgate.net The presence of both reduced (GSH) and oxidized glutathione helps to shuffle the disulfide bonds, allowing the peptide to escape from kinetically trapped, misfolded states and eventually find its most stable, native conformation. researchgate.net
Optimized Conditions: A comprehensive study on Cycloviolacin O2 identified a buffer system that yields the native fold as the major product. researchgate.net While specific conditions can vary, a typical folding buffer contains the cyclized peptide in an aqueous solution with a defined pH and a specific ratio of reduced to oxidized glutathione. researchgate.net The addition of organic co-solvents can also influence the folding pathway and increase the rate of native structure formation. researchgate.net
The successful chemical synthesis and folding of Cycloviolacin O2 demonstrates a viable and efficient method for producing bracelet cyclotides. nih.gov This established methodology is directly applicable for the molecular engineering and structure-activity relationship studies of other cyclotides in this family, including the this compound-like peptide, which has been identified as a promising candidate for drug design and protein engineering. researchgate.netresearchgate.net
Table of Research Findings on Bracelet Cyclotide Synthesis (using Cycloviolacin O2 as a model)
| Process Step | Methodology | Key Findings & Significance | References |
| Linear Chain Assembly | Fmoc Solid-Phase Peptide Synthesis (SPPS) | Standard and effective method for creating the linear peptide sequence. | nih.govthieme-connect.com |
| Backbone Cyclization | Thioester-mediated Native Chemical Ligation (NCL) | Enables the crucial head-to-tail cyclization of the peptide backbone. | nih.govthieme-connect.comnih.gov |
| Oxidative Folding | Single-step reaction in optimized redox buffer | Overcame previous difficulties in folding bracelet cyclotides, enabling efficient production. | nih.gov |
| Folding Pathway | Characterized by fully oxidized, non-native intermediates | The pathway involves intermediates that slowly convert to the native structure, highlighting the importance of disulfide shuffling. | nih.govresearchgate.net |
Bacterial Resistance Mechanisms and Strategies for Mitigation
Characterization of Acquired Resistance Pathways in Model Organisms
Studies on the development of resistance to cycloviolacins have been conducted using model organisms to elucidate the potential pathways bacteria may exploit to evade their antimicrobial action. In a key study, Salmonella enterica serovar Typhimurium was subjected to serial passaging in the presence of increasing concentrations of cycloviolacin O2, a method that mimics the evolutionary pressure for resistance development. This approach successfully isolated mutants with reduced susceptibility, allowing for the characterization of the acquired resistance mechanisms.
Whole-genome sequencing of these resistant mutants revealed that resistance to cycloviolacins can arise through various genetic alterations. These mutations were not confined to a single gene or pathway, indicating that bacteria can employ multiple strategies to counteract the effects of these peptides. The identified resistance pathways primarily involve modifications to the bacterial cell envelope, which is the initial point of contact for cycloviolacins.
Further characterization of these mutants involved assessing the fitness costs associated with the acquired resistance. Interestingly, some resistance mutations conferred a fitness cost in the absence of the cycloviolacin, while others had a neutral or even advantageous effect on bacterial growth in certain environments, such as within a host. This highlights the complex and context-dependent nature of antibiotic resistance evolution.
The primary mechanism of action for cycloviolacins is the disruption of the bacterial cell membrane. Therefore, it is unsurprising that the characterized resistance pathways often involve alterations to the lipopolysaccharide (LPS) layer of Gram-negative bacteria. These changes can reduce the binding affinity of the cycloviolacin to the bacterial surface, thereby diminishing its disruptive capacity.
Genetic Mutations Conferring Reduced Susceptibility to Cycloviolacins
The genetic basis for reduced susceptibility to cycloviolacins, as elucidated through studies on cycloviolacin O2-resistant S. enterica, involves mutations in several distinct genes. These mutations, identified through whole-genome sequencing, were subsequently reconstituted in a wild-type background to confirm their role in conferring resistance.
A variety of mutations were identified, affecting different cellular processes. Some of the key genetic loci implicated in cycloviolacin resistance include:
Genes involved in lipopolysaccharide (LPS) modification: Mutations in genes responsible for the biosynthesis and modification of the LPS core and O-antigen can alter the charge and composition of the outer membrane, leading to reduced cycloviolacin binding.
Genes affecting membrane transport systems: Alterations in genes encoding for transport proteins, such as those of the ATP-binding cassette (ABC) superfamily, can potentially contribute to resistance, although the exact mechanism (e.g., increased efflux) requires further investigation.
Regulatory genes: Mutations in global regulatory genes that control the expression of a wide range of cellular processes, including stress responses and cell envelope maintenance, were also found to confer resistance.
The level of resistance was observed to increase when multiple individual resistance mutations were combined in a single strain, demonstrating an additive effect. This suggests that bacteria can evolve higher levels of resistance through the sequential acquisition of mutations.
| Gene Target | Function | Effect of Mutation on Cycloviolacin Susceptibility |
|---|---|---|
| LPS Biosynthesis Genes | Synthesis and modification of lipopolysaccharide | Reduced binding of cycloviolacin to the bacterial outer membrane |
| Membrane Transporter Genes | Transport of molecules across the cell membrane | Potential for increased efflux of cycloviolacin |
| Global Regulatory Genes | Control of various cellular processes, including stress response | Altered expression of genes that contribute to a resistant phenotype |
Cross-Resistance and Collateral Sensitivity Phenomena
The development of resistance to one antimicrobial agent can sometimes confer resistance to other, unrelated compounds, a phenomenon known as cross-resistance. Conversely, resistance to one agent can lead to increased susceptibility to another, termed collateral sensitivity. Investigations into cycloviolacin O2-resistant mutants have revealed instances of both phenomena. nih.gov
Several of the cycloviolacin O2-resistant mutants exhibited cross-resistance to other antimicrobial peptides (AMPs), as well as to certain conventional antibiotics. nih.gov This suggests that the underlying resistance mechanisms, such as alterations to the cell envelope, can provide broad protection against various membrane-targeting agents.
Conversely, cases of collateral sensitivity were also identified. nih.gov Some cycloviolacin O2-resistant mutants showed increased susceptibility to other AMPs and antibiotics. nih.gov This finding is of significant clinical interest as it opens up the possibility of designing treatment strategies that exploit these evolutionary trade-offs. For example, a cycloviolacin could be used in combination or alternation with a second antibiotic to which the cycloviolacin-resistant mutants are hypersensitive, thereby potentially slowing the emergence of resistance.
The table below summarizes the observed cross-resistance and collateral sensitivity profiles in cycloviolacin O2-resistant S. enterica mutants.
| Phenomenon | Description | Implication for Cycloviolacin Therapy |
|---|---|---|
| Cross-Resistance | Resistance to cycloviolacin O2 confers resistance to other antimicrobial peptides and antibiotics. nih.gov | Challenges the long-term efficacy of cycloviolacins if resistance emerges. |
| Collateral Sensitivity | Resistance to cycloviolacin O2 leads to increased susceptibility to other antimicrobial agents. nih.gov | Offers potential for combination therapies to mitigate resistance development. |
Design of Cycloviolacin O23 Derivatives to Circumvent Resistance
Currently, there is a lack of specific research findings on the design and synthesis of this compound derivatives aimed at overcoming bacterial resistance. However, the general principles of antimicrobial peptide engineering can be applied to envision such strategies. The structural plasticity of the cyclotide scaffold, which allows for sequence variation in the loops between the conserved cysteine residues, provides a basis for designing novel derivatives. researchgate.net
Future research in this area would likely focus on:
Modifying key residues: Altering the amino acid sequence of the loops in this compound could enhance its interaction with the bacterial membrane or make it less susceptible to the resistance mechanisms identified for other cycloviolacins. For example, increasing the net positive charge could enhance its affinity for the negatively charged bacterial membrane.
Introducing novel functional groups: Chemical modification of the peptide backbone or amino acid side chains could introduce new properties, such as increased stability or a modified mode of action that is not affected by existing resistance pathways.
Creating hybrid molecules: Fusing the this compound scaffold with other antimicrobial peptides or molecules that target different cellular pathways could result in a synergistic effect and a lower propensity for resistance development.
Computational modeling and in silico screening will be invaluable tools in the rational design of such derivatives, allowing for the prediction of their antimicrobial activity and interaction with bacterial membranes before their chemical synthesis and biological evaluation.
Advanced Research Perspectives and Therapeutic Applications
Cycloviolacin O23 as a Scaffold for Peptide-Based Therapeutics
The design of new bioactive peptides based on the this compound scaffold involves leveraging its stable structure to present specific pharmacophoric elements. Key principles in this design process include:
Identification of Bioactive Epitopes: Short peptide sequences with known therapeutic activity, such as enzyme inhibitors or receptor antagonists, can be identified.
Grafting onto the Cyclotide Framework: These bioactive epitopes are then grafted into the variable loop regions of the this compound scaffold. The choice of insertion site is critical to ensure that the grafted sequence adopts a conformation that allows for target binding.
Structure-Activity Relationship (SAR) Studies: Once a novel peptide is designed, SAR studies are conducted to understand how modifications to the amino acid sequence affect its biological activity. This iterative process of design, synthesis, and testing allows for the optimization of potency and selectivity. nih.gov
Computational Modeling: In silico methods, including molecular docking and molecular dynamics simulations, are increasingly used to predict the binding of designed peptides to their targets and to guide the design process. nih.gov
A study on the related cyclotide, Cycloviolacin O2, demonstrated that its charged residues are crucial for its antibacterial activity. Chemical masking of these residues led to a significant loss of activity, highlighting the importance of specific amino acid properties in the design of effective therapeutics. oup.comresearchgate.net
A significant challenge in peptide therapeutics is achieving good bioavailability and ensuring specific targeting to the site of action. Engineering the this compound scaffold can address these challenges:
Improving Membrane Permeability: Cyclotides naturally possess membrane-disrupting properties, which can be modulated to enhance cellular uptake. sb-peptide.comnih.gov Modifications to the surface-exposed amino acids can influence the peptide's interaction with cell membranes, potentially improving its ability to reach intracellular targets.
Enhancing Target Specificity: The loops of the this compound scaffold can be engineered to include targeting moieties, such as peptides that bind to specific receptors overexpressed on cancer cells. This approach can increase the local concentration of the therapeutic at the desired site, improving efficacy and reducing off-target effects. researchgate.net For instance, the ability of Cycloviolacin O2 to selectively form pores in tumor cell membranes demonstrates the potential for targeted action. researchgate.net
Increasing Serum Stability: While the cyclic cystine knot provides exceptional stability, further modifications can be introduced to reduce clearance by the kidneys or liver, thereby extending the half-life of the peptide in circulation.
| Feature | Engineering Strategy | Desired Outcome |
| Bioavailability | Modification of surface charge and hydrophobicity | Enhanced cell membrane permeability |
| Target Specificity | Grafting of receptor-binding motifs | Increased accumulation at the site of action |
| Serum Stability | PEGylation or other chemical modifications | Prolonged in vivo half-life |
Integration of this compound into Combination Therapeutic Strategies
This compound and related cyclotides have the potential to be used in combination with other therapeutic agents to enhance their efficacy. The membrane-permeabilizing properties of cyclotides can be exploited to increase the intracellular concentration of other drugs. nih.gov
Research on Cycloviolacin O2 has shown that it can increase the activity of antiretroviral drugs like saquinavir and nelfinavir by forming pores in the membranes of HIV-infected cells. nih.govfrontiersin.org This suggests that a similar approach could be used with this compound to potentiate the effects of various chemotherapeutic agents in cancer treatment or to enhance the activity of antibiotics against resistant bacteria. researchgate.netfrontiersin.org The use of cyclotides in combination therapies could lead to synergistic effects, allowing for lower doses of the combined drugs and potentially reducing dose-related toxicity. frontiersin.org
Role in Agricultural Pest Management and Crop Protection
The natural function of cyclotides in plants is believed to be in defense against pests and pathogens. nih.gov This has led to significant interest in their potential use as biopesticides in agriculture. semanticscholar.org Cyclotides exhibit insecticidal activity, and their exceptional stability makes them suitable for formulation and application in the field. nih.gov
The development of transgenic crops that express cyclotides like this compound could provide a novel and sustainable approach to pest management. researchgate.net By incorporating the genes for cyclotide production into crop plants, it may be possible to confer inherent resistance to a range of insect pests, reducing the need for chemical pesticides. researchgate.net Research in this area is ongoing, with a focus on identifying the most potent insecticidal cyclotides and optimizing their expression in transgenic plants.
| Application Area | Potential Benefit |
| Biopesticide Formulation | Environmentally friendly alternative to synthetic pesticides |
| Transgenic Crops | In-built resistance to insect pests, reducing crop losses |
Future Directions in this compound Research and Development
The future of this compound research is promising, with several key areas for exploration:
Discovery of Novel this compound Analogs: Further exploration of the natural diversity of cyclotides is likely to uncover new variants of this compound with unique biological activities.
Advanced Engineering and Synthesis: The development of more efficient methods for the chemical synthesis and directed evolution of cyclotides will accelerate the creation of novel therapeutic and agricultural agents. nih.govresearchgate.net
Mechanism of Action Studies: A deeper understanding of the molecular mechanisms by which this compound and other cyclotides exert their biological effects will be crucial for their rational design and application.
Clinical and Field Trials: The progression of promising cyclotide-based candidates into clinical trials for various diseases and field trials for agricultural applications will be a critical step in realizing their therapeutic and commercial potential. nih.govnih.gov
The continued investigation of this compound and the broader cyclotide family holds the potential to deliver a new generation of stable, potent, and specific peptide-based products for medicine and agriculture. nih.govsemanticscholar.org
Q & A
Q. What experimental methodologies are critical for characterizing Cycloviolacin O23's structural and functional properties?
this compound requires rigorous structural characterization using techniques such as nuclear magnetic resonance (NMR) spectroscopy for peptide folding analysis, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry for molecular weight confirmation. Functional assays, including antimicrobial activity tests (e.g., minimum inhibitory concentration assays), should be performed under controlled conditions (e.g., pH, temperature) to ensure reproducibility. Experimental protocols must detail solvent systems, instrument calibration, and validation against known standards .
Q. How can researchers ensure reproducibility in synthesizing this compound?
Reproducibility hinges on documenting synthesis parameters such as solid-phase peptide synthesis (SPPS) coupling efficiency, cleavage conditions, and purification steps. Include step-by-step protocols for resin activation, amino acid coupling (e.g., molar ratios, reaction times), and post-synthesis handling (e.g., lyophilization). Supplementary materials should provide raw chromatographic data, NMR spectra, and purity thresholds (e.g., ≥95% by HPLC) .
Q. What statistical approaches are recommended for analyzing this compound's bioactivity data?
Use non-parametric tests (e.g., Mann-Whitney U test) for non-normal distributions or small sample sizes. For dose-response studies, apply nonlinear regression models (e.g., log-dose vs. response) to calculate EC₅₀ values. Report confidence intervals and effect sizes to contextualize significance. Data visualization tools like Prism or R should include error bars and p-values .
Advanced Research Questions
Q. How can conflicting data on this compound's cytotoxicity be reconciled across studies?
Discrepancies often arise from variations in cell lines, assay conditions (e.g., serum concentration, incubation time), or compound stability. To resolve contradictions:
Q. What strategies optimize this compound's stability in physiological environments for in vivo studies?
Stability challenges include proteolytic degradation and pH sensitivity. Methodological solutions include:
- Chemical modification : Introduce D-amino acids or cyclization to enhance protease resistance.
- Formulation : Use liposomal encapsulation or PEGylation to prolong half-life.
- Analytical validation : Monitor stability via circular dichroism (CD) spectroscopy under simulated physiological conditions (e.g., 37°C, serum-containing buffers) .
Q. How can advanced structural biology techniques resolve ambiguities in this compound's mechanism of action?
Combine X-ray crystallography or cryo-EM with molecular dynamics simulations to map interactions with lipid bilayers or target proteins. For example:
- Use surface plasmon resonance (SPR) to quantify binding kinetics with phosphatidylcholine membranes.
- Apply mutagenesis studies to identify critical residues for membrane disruption (e.g., tryptophan-rich regions).
- Cross-reference structural data with functional assays to establish structure-activity relationships (SARs) .
Methodological Frameworks
Designing a robust experimental plan for this compound's antiviral potential
Addressing variability in this compound's hemolytic activity across studies
Standardize erythrocyte sources (e.g., human vs. murine), pretreatment protocols (e.g., washing steps), and hemolysis quantification methods (e.g., spectrophotometric hemoglobin detection at 540 nm). Report results as % hemolysis relative to positive controls (e.g., Triton X-100) and negative controls (PBS) .
Data Presentation and Reporting Standards
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
